2-(4-fluorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one
Description
2-(4-fluorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound features a chromenone core structure, which is a common motif in many bioactive molecules.
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-hydroxy-2-methyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-16(10-2-4-11(17)5-3-10)9-14(19)13-8-12(18)6-7-15(13)20-16/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHKQRMWEMLTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2-hydroxyacetophenone.
Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromenone core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 6-oxo-2-(4-fluorophenyl)-2-methyl-2,3-dihydro-4H-chromen-4-one.
Reduction: Formation of 2-(4-fluorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chroman-4-one.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-(4-fluorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties, which may have implications in the treatment of various diseases.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), reducing inflammation.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one
- 2-(4-bromophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one
- 2-(4-methylphenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one
Uniqueness
2-(4-fluorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
